Cas no 1903880-46-5 (4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide)
4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide
- F6512-6157
- 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
- 4-(1-methylimidazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
- 4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide
- AKOS025374784
- 1903880-46-5
-
- Inchi: 1S/C15H21N5O3S2/c1-18-11-14(17-12-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21)
- InChI Key: SLZNIHVNWLSMNT-UHFFFAOYSA-N
- SMILES: S(C1=CN(C)C=N1)(N1CCN(C(NCC2=CC=CS2)=O)CCC1)(=O)=O
Computed Properties
- Exact Mass: 383.10858190g/mol
- Monoisotopic Mass: 383.10858190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 124Ų
4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6512-6157-2μmol |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-5μmol |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-10μmol |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-20μmol |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-1mg |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-2mg |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-3mg |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-4mg |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-5mg |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6512-6157-10mg |
4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide |
1903880-46-5 | 10mg |
$79.0 | 2023-09-08 |
4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide
Introduction to 4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide (CAS No. 1903880-46-5)
4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide, identified by its CAS number 1903880-46-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes a sulfonyl group, a thiophene moiety, and a diazepane core. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of this compound is of particular interest due to its potential pharmacological activity. The presence of the sulfonyl group (–SO₂–) enhances its ability to interact with biological targets, while the thiophene ring (C₄H₄S) contributes to its solubility and metabolic stability. Additionally, the diazepane scaffold is known for its role in modulating neurotransmitter systems, which has implications for treating neurological and psychiatric disorders. These features collectively position this compound as a valuable asset in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 1,4-diazepane derivatives, particularly those incorporating nitrogen-containing heterocycles such as imidazole and thiophene. Research has demonstrated that these compounds can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. For instance, studies have shown that certain diazepane-based molecules can inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. The introduction of the sulfonyl group in this compound further enhances its binding affinity to biological targets, potentially leading to more potent and selective therapeutic effects.
The thiophenyl moiety in 4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide also plays a crucial role in its pharmacological profile. Thiophene derivatives are well-known for their ability to modulate various biological pathways, including those related to pain perception and neuroinflammation. For example, thiophene-based compounds have been investigated for their potential use in treating chronic pain conditions by interacting with opioid receptors and other pain-signaling pathways. The incorporation of this moiety into the diazepane framework suggests that this compound may exhibit similar analgesic properties while also targeting additional therapeutic pathways.
Moreover, the imidazole ring present in this compound contributes to its bioactivity by serving as a hydrogen bond acceptor or donor in protein-ligand interactions. Imidazole derivatives are widely studied for their antimicrobial and antifungal properties, often due to their ability to disrupt essential enzymatic processes in pathogens. In the context of this compound, the 1-methyl substituent on the imidazole ring may further modulate its pharmacokinetic properties, enhancing its bioavailability or metabolic stability. These structural features make it an intriguing candidate for further investigation in drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction between small molecules like this one and biological targets such as enzymes or receptors. Molecular docking studies have shown that 4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide can effectively bind to several key targets implicated in diseases such as cancer and neurological disorders. These virtual screening approaches have accelerated the identification of lead compounds for further experimental validation.
In addition to computational studies, experimental investigations have provided valuable insights into the biological activity of this compound. Preliminary in vitro assays have indicated that it exhibits inhibitory effects on certain enzymes associated with inflammation and oxidative stress. These findings align with the growing interest in developing therapeutics that target redox signaling pathways implicated in various chronic diseases. Furthermore, animal models have shown promising results regarding its potential use in modulating neurological functions without significant side effects.
The synthesis of 4-(1-methyl-1H-imidazol-4-yl)sulfonyl-N-(thiophen-2-yl)methyl-1,4-diazepane-1-carboxamide presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to obtain sufficient quantities for detailed pharmacological studies.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules with tailored biological activities. Additionally, it could serve as a scaffold for designing next-generation drugs with improved efficacy and reduced toxicity profiles.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-(1-methyl-1H-imidazol-4-yll)sulfonyl-N-(thiophen-l)-methyl-l,4-diazepane-l-carboxamide (CAS No. 1903880-l6-l) are expected to play an increasingly important role in drug discovery efforts worldwide. The combination of innovative synthetic strategies with rigorous pharmacological testing will be essential for realizing their full potential as therapeutic agents.
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